molecular formula C14H11ClO2 B12114091 Methyl 3'-chloro[1,1'-biphenyl]-4-carboxylate

Methyl 3'-chloro[1,1'-biphenyl]-4-carboxylate

Cat. No.: B12114091
M. Wt: 246.69 g/mol
InChI Key: GVEQVLMLRJLJQK-UHFFFAOYSA-N
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Description

Methyl 3’-chloro[1,1’-biphenyl]-4-carboxylate is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a biphenyl core with a methyl ester group at the 4-position and a chlorine atom at the 3’-position. It is widely used in various fields due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3’-chloro[1,1’-biphenyl]-4-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of Methyl 3’-chloro[1,1’-biphenyl]-4-carboxylate often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3’-chloro[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), and bases (NaOH, KOH).

    Reduction: Reducing agents (LiAlH4, NaBH4), solvents (ether, THF).

    Oxidation: Oxidizing agents (KMnO4, CrO3), solvents (acetone, dichloromethane).

Major Products

    Substitution: Amino or thiol-substituted biphenyl derivatives.

    Reduction: Biphenyl alcohol derivatives.

    Oxidation: Biphenyl quinones or other oxidized products.

Mechanism of Action

The mechanism of action of Methyl 3’-chloro[1,1’-biphenyl]-4-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways . The exact molecular targets and pathways involved can vary based on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4’-chloro[1,1’-biphenyl]-4-carboxylate: Similar structure but with the chlorine atom at the 4’-position.

    Methyl 3’-bromo[1,1’-biphenyl]-4-carboxylate: Similar structure but with a bromine atom instead of chlorine.

    Methyl 3’-fluoro[1,1’-biphenyl]-4-carboxylate: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

Methyl 3’-chloro[1,1’-biphenyl]-4-carboxylate is unique due to the specific positioning of the chlorine atom and the ester group, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to its analogs .

Biological Activity

Methyl 3'-chloro[1,1'-biphenyl]-4-carboxylate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

This compound is an aromatic carboxylate ester characterized by a biphenyl structure with a chlorine substituent. Its molecular formula is C14H11ClO2C_{14}H_{11}ClO_2, and it has a molecular weight of approximately 250.69 g/mol. The compound's structure contributes to its lipophilicity and potential interactions with biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Protein Interactions : Similar compounds have been shown to inhibit critical protein-protein interactions involved in cancer cell proliferation. For instance, analogs that disrupt c-Myc-Max dimerization are considered promising anticancer agents .
  • Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties, suggesting potential applications in treating bacterial infections .

Anticancer Activity

Several studies have explored the anticancer potential of biphenyl derivatives, including this compound. The compound has been evaluated for its ability to inhibit cell growth in various cancer cell lines.

  • Case Study : In vitro studies demonstrated that this compound significantly reduced the viability of cancer cells by inducing apoptosis and cell cycle arrest at the G0/G1 phase. The IC50 values ranged from 20 to 50 µM depending on the cell line tested .

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays against various pathogens.

  • Table 1: Antimicrobial Activity of this compound
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

This table illustrates the compound's effectiveness against common bacterial strains.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest that the compound has a moderate half-life and good bioavailability due to its lipophilic nature. Further research is needed to elucidate its metabolism and excretion pathways.

Safety and Toxicology

Toxicological assessments indicate that while this compound exhibits biological activity, it may also present risks associated with chlorinated biphenyls. Studies have shown that chlorinated compounds can be cytotoxic at high concentrations, necessitating careful evaluation of dosing regimens in therapeutic applications .

Properties

Molecular Formula

C14H11ClO2

Molecular Weight

246.69 g/mol

IUPAC Name

methyl 4-(3-chlorophenyl)benzoate

InChI

InChI=1S/C14H11ClO2/c1-17-14(16)11-7-5-10(6-8-11)12-3-2-4-13(15)9-12/h2-9H,1H3

InChI Key

GVEQVLMLRJLJQK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)Cl

Origin of Product

United States

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